4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUSVSDYKHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1-Azepanylcarbonyl)aniline
Step 1 : Acylation of 3-nitroaniline with azepane-1-carbonyl chloride.
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Reagents : Azepane-1-carbonyl chloride, 3-nitroaniline, base (e.g., pyridine)
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Mechanism : Nucleophilic acyl substitution (Figure 1):
Step 2 : Nitro group reduction to amine.
Amidation with Succinic Anhydride
Step 3 : Ring-opening of succinic anhydride by 3-(1-azepanylcarbonyl)aniline.
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Mechanism : Nucleophilic attack by aniline on electrophilic carbonyl (Figure 2):
Purification : Recrystallization from ethanol/water (1:3 v/v)
Synthetic Route 2: One-Pot Coupling Strategy
Direct Coupling of Preformed Components
Reactants :
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4-Oxobutanoic acid (activated as NHS ester)
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3-(1-Azepanylcarbonyl)aniline
Conditions :
Yield Optimization :
Comparative Analysis of Methods
Key Observations :
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Route 1 benefits from established acylation protocols, but requires nitro reduction infrastructure.
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Route 2 simplifies synthesis but faces challenges in amide bond stereocontrol.
Critical Reaction Parameters
Temperature Control
Solvent Selection
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Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates.
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Ethanol/water mixtures : Optimal for final recrystallization (mp 210–215°C predicted).
Industrial-Scale Considerations
Chemical Reactions Analysis
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as a reagent in various chemical reactions, facilitating the development of more complex molecules .
- Reagent in Chemical Reactions : The compound is employed as a reagent in synthetic organic chemistry, contributing to the development of novel compounds with specific properties .
Biology
- Biological Interactions : Research indicates that this compound can interact with various biological molecules, making it valuable for studying cellular processes and mechanisms. Investigations into its binding affinity to enzymes and receptors help elucidate its biological activity .
- Proteomics and Drug Discovery : The compound is utilized in proteomics for studying protein interactions and is considered a candidate for drug discovery due to its potential therapeutic effects .
Medicine
- Therapeutic Applications : Ongoing research explores the potential of this compound as a precursor in drug development. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for various diseases, including cancer .
- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, potentially influencing signaling pathways critical in disease processes. This property may lead to the development of new therapeutic agents .
Case Study 1: Enzyme Interaction Studies
In one study, researchers investigated the interaction between this compound and specific kinases involved in cancer signaling pathways. The findings indicated that the compound could inhibit kinase activity, suggesting its potential role as an anticancer agent.
Another study focused on assessing the biological activity of this compound against various cell lines. Results demonstrated significant cytotoxic effects on certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Table 1: Structural Comparison of 4-Oxobutanoic Acid Derivatives
Pharmacological and Physicochemical Properties
Key Findings :
Antioxidant Activity: The methoxycarbonyl derivative (C₁₂H₁₃NO₅) exhibits modest antioxidant activity (13.4% DPPH scavenging at 1 μM), significantly lower than the control (92.5%) . This suggests that electron-withdrawing groups at the 2-position of the aniline ring reduce efficacy.
Anti-Inflammatory Activity :
- Fenbufen (biphenyl-substituted) is a clinically used NSAID, highlighting the importance of aromatic bulk at the 4-position for cyclooxygenase (COX) inhibition . The target compound’s azepanylcarbonyl group may offer unique binding interactions due to its conformational flexibility .
Impact of Substituent Position :
- The 3-position azepanylcarbonyl group in the target compound contrasts with the 4-position isomer (C₁₆H₂₂N₂O₃) . Positional differences likely alter steric interactions with biological targets, such as enzymes or receptors.
Metabolic Stability :
Research Implications
- Halogenation (e.g., chlorine in C₁₂H₁₄ClNO₃) may enhance binding via halogen bonds but risks toxicity .
- Therapeutic Potential: The target compound’s unique structure positions it as a candidate for neurodegenerative diseases (given antioxidant analogs) or inflammatory disorders (given NSAID parallels).
Biological Activity
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid, also known by its CAS number 1003688-34-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, exploring its molecular characteristics, pharmacological actions, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C17H22N2O4
- Molecular Weight: 318.36 g/mol
- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.
These properties suggest that the compound may have favorable characteristics for biological assays and therapeutic applications.
Pharmacological Profile
The compound is classified under organic compounds known as alkyl-phenylketones, which are often involved in various biological processes. Its structure suggests potential interactions with several biological targets:
- Alanine-glyoxylate aminotransferase: This enzyme plays a role in glyoxylate detoxification and gluconeogenesis. The interaction with this enzyme indicates a potential metabolic role for the compound .
Case Studies and Research Findings
-
In vitro Studies:
- A study highlighted the compound's ability to inhibit specific enzymatic activities related to metabolic pathways. This inhibition may lead to altered metabolic states in cellular models, indicating its potential as a therapeutic agent in metabolic disorders.
- Toxicological Assessment:
- Cellular Impact:
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Weight | Solubility | Key Biological Activity | Toxicity Level |
|---|---|---|---|---|
| This compound | 318.36 g/mol | DMSO (soluble) | Apoptosis induction | Low |
| Compound A (similar structure) | 300.25 g/mol | Methanol (soluble) | Enzyme inhibition | Moderate |
| Compound B (related compound) | 350.45 g/mol | Chloroform (slightly soluble) | Antimicrobial activity | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via a two-step protocol:
Friedel-Crafts Acylation : Introduce the 4-oxobutanoic acid backbone using maleic anhydride and aryl precursors under acidic conditions (e.g., AlCl₃ catalysis) .
Amide Coupling : React the intermediate with 1-azepanecarbonyl chloride using coupling agents like EDC/HOBt in anhydrous DMF to form the final product .
- Characterization : Confirm purity via HPLC (>98%) and structural integrity using / NMR (e.g., carbonyl signals at δ ~170-175 ppm) and HRMS .
Q. How to characterize this compound using spectroscopic and crystallographic methods?
- Key Techniques :
- NMR Spectroscopy : Assign the azepane ring protons (δ 1.4–1.8 ppm, multiplet) and anilino NH (δ 8.2–8.5 ppm, broad singlet) .
- X-ray Diffraction : Resolve the planar conformation of the 4-oxobutanoic acid moiety and dihedral angles between the azepane and anilino groups (e.g., torsion angle ~15–20°) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Strategies :
- Use polar aprotic solvents (e.g., DMSO) for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .
- For in vivo studies, employ cyclodextrin-based encapsulation to enhance aqueous solubility and bioavailability .
Advanced Research Questions
Q. How does the azepane ring influence the compound’s pharmacokinetics and target binding?
- Structure-Activity Insights :
- The azepane ring increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration compared to piperidine analogs .
- Docking studies suggest the azepane carbonyl interacts with hydrophobic pockets in enzyme active sites (e.g., HDAC inhibitors), while the anilino group stabilizes π-π stacking .
- Experimental Validation :
- Compare IC₅₀ values against azepane-free analogs in enzyme inhibition assays (e.g., HDAC8: IC₅₀ = 0.8 μM vs. 2.3 μM for piperidine derivatives) .
Q. What computational models predict the compound’s metabolic stability and reactive intermediates?
- In Silico Workflow :
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., α,β-unsaturated ketone prone to glutathione adduct formation) .
CYP450 Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to highlight oxidation hotspots (azepane ring > anilino group) .
- In Vitro Validation :
- Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS (major metabolite: hydroxylated azepane) .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 1–50 μM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
